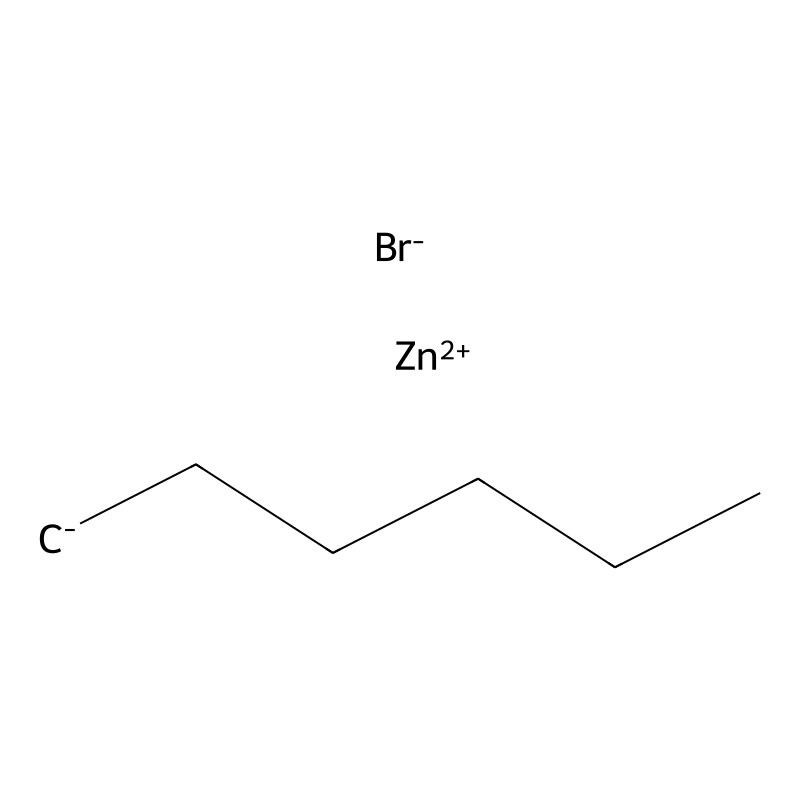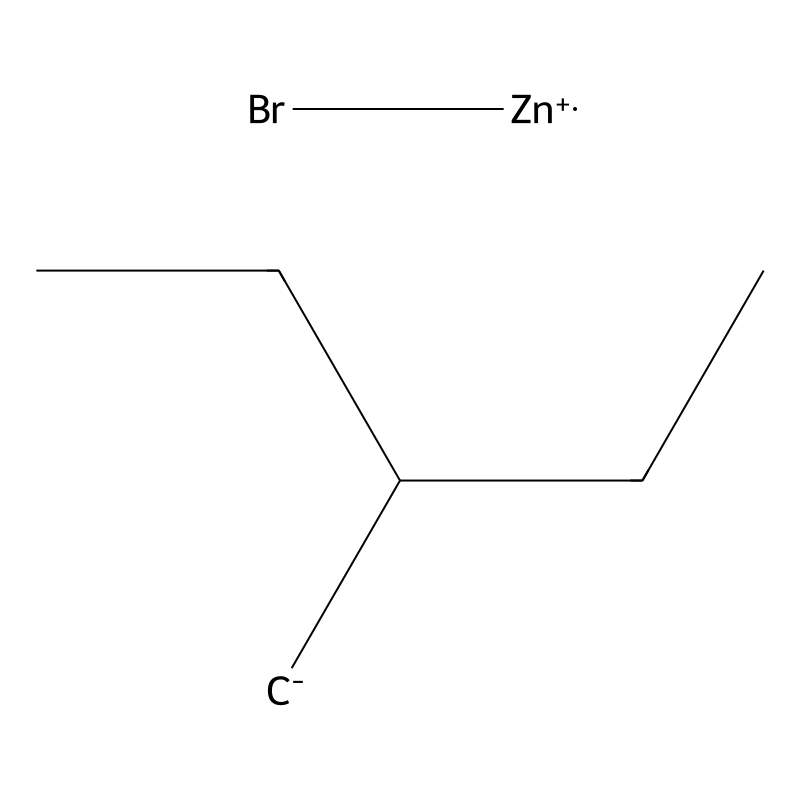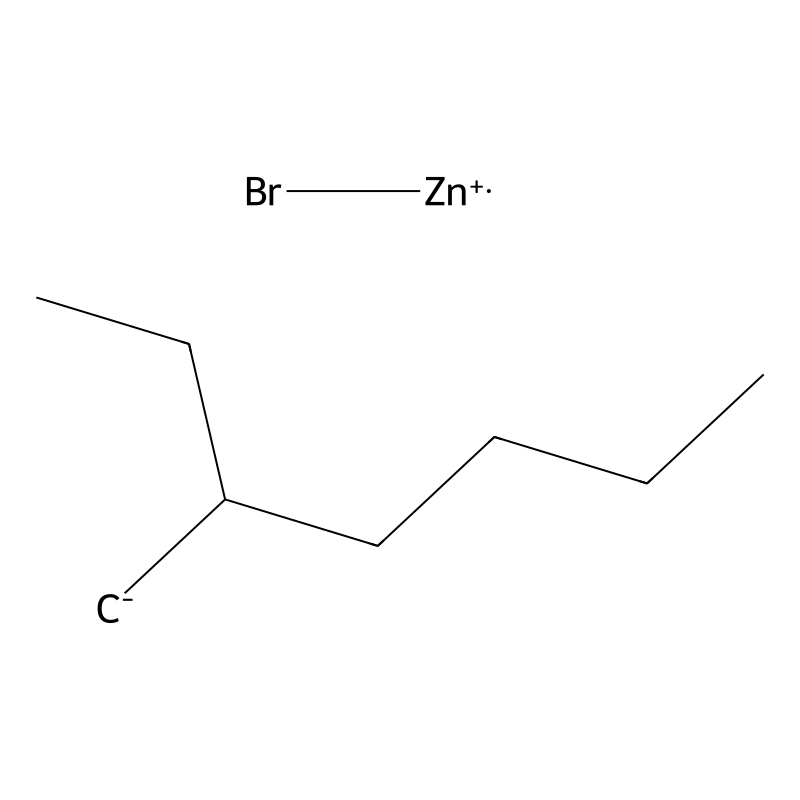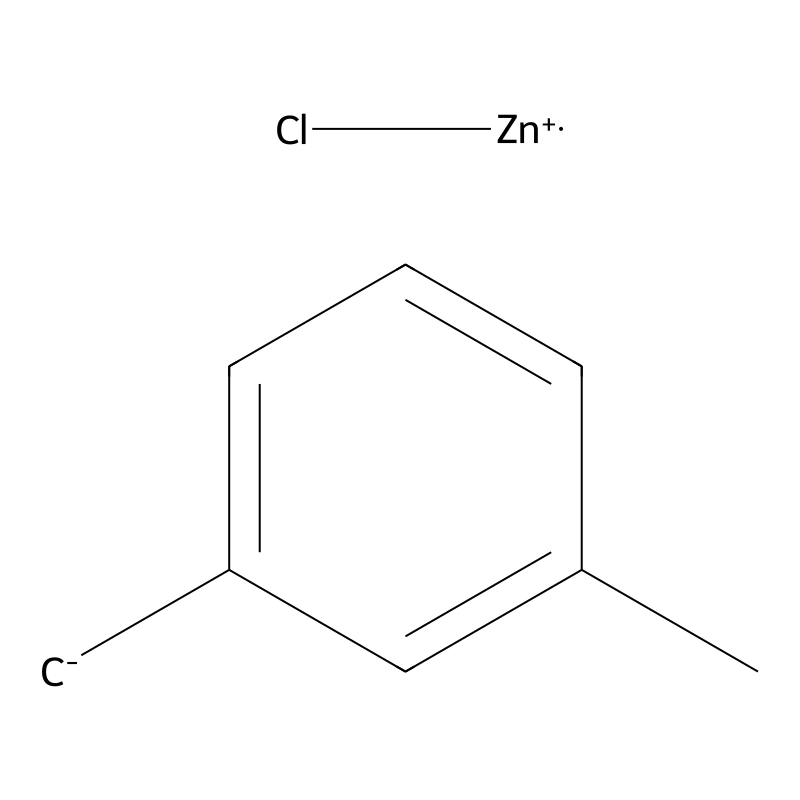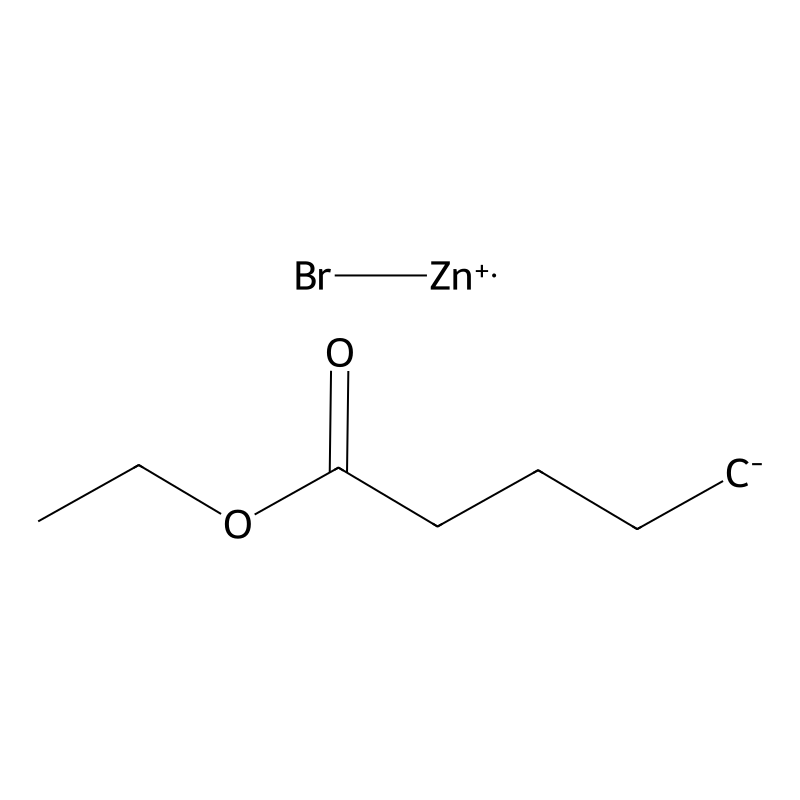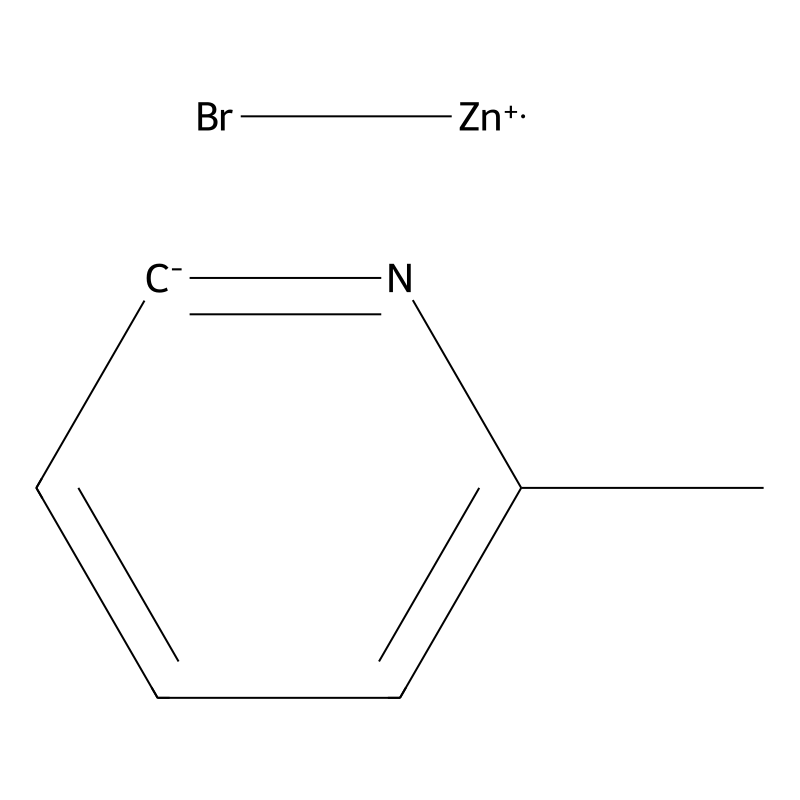Organozinc Reagents
CAS No.:124397-96-2
Molecular Formula:C6H13BrZn
Molecular Weight:230.46
Availability:
In Stock
CAS No.:312693-02-0
Molecular Formula:C6H13BrZn
Molecular Weight:230.5 g/mol
Availability:
In Stock
CAS No.:312693-03-1
Molecular Formula:C8H17BrZn
Molecular Weight:258.5 g/mol
Availability:
In Stock
CAS No.:312693-20-2
Molecular Formula:C8H9ClZn
Molecular Weight:206 g/mol
Availability:
In Stock
CAS No.:265330-98-1
Molecular Formula:C7H13BrO2Zn
Molecular Weight:274.5 g/mol
Availability:
In Stock
CAS No.:308795-98-4
Molecular Formula:C6H6BrNZn
Molecular Weight:237.4 g/mol
Availability:
In Stock
